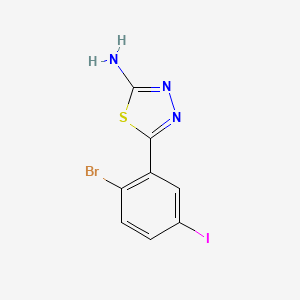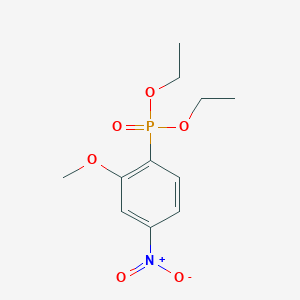
Nalpha-Fmoc-pi-Bom-L-histidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Nalpha-Fmoc-pi-Bom-L-histidine typically involves the protection of the histidine amino group with the fluorenylmethyloxycarbonyl (Fmoc) group and the imidazole side chain with the benzyloxymethyl (Bom) group. The process begins with the protection of the amino group using Fmoc chloride in the presence of a base such as sodium carbonate. The imidazole side chain is then protected using benzyloxymethyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. These methods allow for the efficient and high-yield production of the compound .
化学反应分析
Types of Reactions
Nalpha-Fmoc-pi-Bom-L-histidine undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine in a solvent such as dimethylformamide (DMF).
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Substitution Reactions: Substitution of the benzyloxymethyl group under acidic conditions.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: HBTU or DIC in the presence of a base such as N-methylmorpholine (NMM).
Substitution: Acidic conditions using trifluoroacetic acid (TFA).
Major Products
The major products formed from these reactions include deprotected histidine derivatives and peptide chains with this compound as a building block .
科学研究应用
Nalpha-Fmoc-pi-Bom-L-histidine is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and proteins.
Biology: In the study of enzyme-substrate interactions and protein folding.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of peptide-based materials and nanomaterials
作用机制
The mechanism of action of Nalpha-Fmoc-pi-Bom-L-histidine involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions, while the Bom group protects the imidazole side chain. During peptide synthesis, these protective groups are selectively removed to allow for the formation of peptide bonds .
相似化合物的比较
Similar Compounds
Nalpha-Fmoc-L-histidine: Similar to Nalpha-Fmoc-pi-Bom-L-histidine but lacks the benzyloxymethyl protection on the imidazole side chain.
Nalpha-Fmoc-pi-Trt-L-histidine: Uses a trityl (Trt) group instead of the benzyloxymethyl group for side chain protection.
Uniqueness
This compound is unique due to its dual protective groups, which provide enhanced stability and selectivity during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides and proteins .
属性
CAS 编号 |
138775-06-1 |
|---|---|
分子式 |
C29H27N3O5 |
分子量 |
497.5 g/mol |
IUPAC 名称 |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid |
InChI |
InChI=1S/C29H27N3O5/c33-28(34)27(14-21-15-32(18-30-21)19-36-16-20-8-2-1-3-9-20)31-29(35)37-17-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h1-13,15,18,26-27H,14,16-17,19H2,(H,31,35)(H,33,34)/t27-/m0/s1 |
InChI 键 |
PYZZDBDNJGSAQO-MHZLTWQESA-N |
手性 SMILES |
C1=CC=C(C=C1)COCN2C=C(N=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
规范 SMILES |
C1=CC=C(C=C1)COCN2C=C(N=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![[(2R,3S,4R,5R)-2-(4-benzamido-2-oxopyrimidin-1-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-3-yl] acetate](/img/structure/B13709033.png)
![2-Amino-5-[(3,5-dimethyl-1-pyrazolyl)methyl]-1,3,4-thiadiazole](/img/structure/B13709045.png)






